molecular formula C14H13BrN2 B2377989 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide CAS No. 75614-71-0

7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide

Cat. No. B2377989
CAS RN: 75614-71-0
M. Wt: 289.176
InChI Key: JMJLTWWUZMHZGS-UHFFFAOYSA-N
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Description

“7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide” is a chemical compound with the molecular formula C14H13BrN2 . It has a molecular weight of 289.18 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: c1ccc(cc1)C[n+]2cccc3c2[nH]cc3.[Br-] .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “this compound” are not provided in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis Techniques : An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide. This method is applicable for synthesizing different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

  • Functionalization for Agrochemicals and Materials : Functionalization studies of 1H-pyrrolo[2,3-b]pyridine, a structure related to 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide, have provided compounds for agrochemicals and functional materials. This includes introducing amino groups and creating multidentate agents (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

  • Stimuli-Responsive Fluorescence : A heterocyclic system synthesized from 1-benzyl-2-(2-bromophenyl)-1H-pyrrol-3-yl]pyridin-1-ium bromides showed stimuli-responsive fluorescence. This characteristic changes depending on the solvent and the presence of proton donors, indicating potential applications in molecular sensing and materials science (Tomashenko et al., 2015).

  • Novel Derivative Synthesis : Rhodium-catalyzed asymmetric 1,4-addition techniques have enabled the synthesis of new derivatives of 1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, revealing the versatility of these compounds in creating bioactive molecules (Croix, Prié, Chaulet, & Viaud-Massuard, 2015).

Applications in Biological and Material Sciences

  • Fluorescent Heterotetracyclic Frameworks : The copper-catalyzed intramolecular direct C arylation of certain bromides related to this compound has led to the synthesis of fluorescent heterotetracyclic systems. These systems have shown high quantum yields in solution, highlighting their potential in bioimaging and materials science (Tomashenko, Novikov, & Khlebnikov, 2017).

  • Corrosion Inhibition : Research on pyridinium bromide derivatives, which are structurally similar to this compound, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Raheem & Shihab, 2022).

properties

IUPAC Name

7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJLTWWUZMHZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC3=C2NC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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